{2-[(2-Methoxyethyl)sulfanyl]phenyl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound featuring a piperazine ring substituted with methoxyethyl and methoxyphenyl groups
Preparation Methods
The synthesis of 1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Substitution Reactions: The methoxyethyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions.
Benzoylation: The final step involves the benzoylation of the piperazine ring using benzoyl chloride under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and phenyl rings, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and electrophiles (e.g., halogens for substitution reactions). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-4-(2-METHOXYPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and methoxyphenyl groups play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-4-(2-METHOXYPHENYL)PIPERAZINE can be compared with similar compounds such as:
1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-4-(2-HYDROXYPHENYL)PIPERAZINE: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its chemical reactivity and biological activity.
1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-4-(2-CHLOROPHENYL)PIPERAZINE: The presence of a chlorine atom can enhance the compound’s electrophilicity and affect its interactions with biological targets.
These comparisons highlight the unique properties of 1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-4-(2-METHOXYPHENYL)PIPERAZINE, particularly its methoxy groups, which contribute to its distinct chemical and biological behavior.
Properties
Molecular Formula |
C21H26N2O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
[2-(2-methoxyethylsulfanyl)phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O3S/c1-25-15-16-27-20-10-6-3-7-17(20)21(24)23-13-11-22(12-14-23)18-8-4-5-9-19(18)26-2/h3-10H,11-16H2,1-2H3 |
InChI Key |
CEARXONYEKMZSA-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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